N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-((2-(cyclohex-1-en-1-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a complex pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features
- Pyrazole Ring : Central to its biological activity, the pyrazole moiety is known for various pharmacological effects.
- Cyclohexene Substituent : This contributes to the compound's lipophilicity and potential receptor interactions.
- Carboxamide Group : Enhances solubility and may influence binding to biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 39.70 |
Compound B | MDA-MB-231 (breast cancer) | 0.26 |
This compound | TBD | TBD |
These findings suggest that the compound may possess similar or enhanced efficacy against cancerous cells.
Enzyme Inhibition
The compound's structural components are likely to interact with various enzymes relevant to disease processes. For example:
- Acetylcholinesterase (AChE) : Inhibition studies on related pyrazole compounds have shown promising results (IC50 = 66.37 nM), suggesting potential neuroprotective effects.
- Carbonic Anhydrase : Pyrazole derivatives have been noted for their ability to inhibit this enzyme, which is crucial in maintaining acid-base balance in tissues.
Other Pharmacological Effects
Recent studies have also highlighted additional biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : Compounds have been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.
- Antidepressant Effects : Some pyrazole analogs exhibit activity against monoamine oxidase (MAO), indicating potential use in treating mood disorders.
Case Study 1: Anticancer Activity
A study explored the cytotoxic effects of a series of pyrazole derivatives on MCF7 and MDA-MB-231 cells. The results demonstrated that modifications on the pyrazole ring significantly influenced anticancer potency, with some compounds achieving IC50 values as low as 0.26 µM, indicating strong antiproliferative activity .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various pyrazole derivatives. The findings revealed that certain structural modifications enhanced selectivity towards AChE and carbonic anhydrase, suggesting a pathway for developing therapeutic agents targeting neurodegenerative diseases .
Propiedades
IUPAC Name |
N-[4-[2-(cyclohexen-1-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-25-14-18(21(24-25)28-2)20(27)23-17-10-8-16(9-11-17)19(26)22-13-12-15-6-4-3-5-7-15/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDEVICJYFBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.